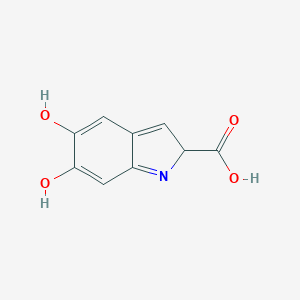
4-Aminophenylalanine anilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminophenylalanine anilide, also known as 4-APAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a derivative of phenylalanine, an amino acid that is essential for the synthesis of proteins in the body. 4-APAA is a white crystalline powder that is soluble in water and organic solvents.
Wirkmechanismus
The mechanism of action of 4-Aminophenylalanine anilide involves blocking the potassium channels in nerve fibers, leading to an increase in the duration of the action potential. This results in improved conduction of nerve impulses in damaged nerve fibers.
Biochemical and physiological effects:
This compound has been shown to improve motor function in animal models of neurological disorders. It has also been shown to increase the release of dopamine in the brain, leading to improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Aminophenylalanine anilide in lab experiments include its ability to enhance the conduction of nerve impulses in damaged nerve fibers, leading to improved motor function. However, its limitations include the potential for toxicity at high doses, as well as the need for further research to determine its safety and efficacy in humans.
Zukünftige Richtungen
Future research on 4-Aminophenylalanine anilide should focus on its potential applications in the treatment of neurological disorders in humans. This includes conducting clinical trials to determine its safety and efficacy, as well as investigating its potential use in combination with other drugs for improved therapeutic outcomes. Additionally, research should be conducted to determine the optimal dosage and duration of treatment with this compound.
Synthesemethoden
The synthesis of 4-Aminophenylalanine anilide involves the reaction of aniline with 4-nitrophenylalanine, followed by reduction of the nitro group to an amino group. The resulting compound is then acetylated to form this compound.
Wissenschaftliche Forschungsanwendungen
4-Aminophenylalanine anilide has been studied extensively for its potential applications in the treatment of neurological disorders such as multiple sclerosis, spinal cord injury, and epilepsy. It has been shown to enhance the conduction of nerve impulses in damaged nerve fibers, leading to improved motor function.
Eigenschaften
CAS-Nummer |
131025-31-5 |
|---|---|
Molekularformel |
C4H5ClN2O2S |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
2-amino-3-(4-aminophenyl)-N-phenylpropanamide |
InChI |
InChI=1S/C15H17N3O/c16-12-8-6-11(7-9-12)10-14(17)15(19)18-13-4-2-1-3-5-13/h1-9,14H,10,16-17H2,(H,18,19) |
InChI-Schlüssel |
JYPGHPQGUWAALI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C(CC2=CC=C(C=C2)N)N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C(CC2=CC=C(C=C2)N)N |
Synonyme |
4-aminophenylalanine anilide L-para-aminophenylalanine anilide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(difluoromethoxy)phenyl]-4-ethylbenzamide](/img/structure/B238001.png)
![N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B238012.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide](/img/structure/B238015.png)
![N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B238017.png)

![[(4aR,8R,8aR)-2-phenyl-6-tributylstannyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B238034.png)
![N-[4-(4-ethyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B238048.png)

![methyl (2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carboxylate](/img/structure/B238061.png)

![3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione](/img/structure/B238068.png)
![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B238083.png)
![2,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238084.png)